7-Ethyl-2-(pyridin-3-yl)indoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16N2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
7-ethyl-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-2-11-5-3-6-12-9-14(17-15(11)12)13-7-4-8-16-10-13/h3-8,10,14,17H,2,9H2,1H3 |
InChI Key |
XXCLBFGHPQAFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1NC(C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Ethyl 2 Pyridin 3 Yl Indoline and Analogous Structures
Retrosynthetic Analysis and Strategic Pathway Selection for Indoline-Pyridine Scaffolds
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.com For 7-Ethyl-2-(pyridin-3-yl)indoline, the primary disconnections involve the C-C bond linking the indoline (B122111) and pyridine (B92270) rings, and the bonds forming the indoline ring itself.
Primary Disconnections:
C2-Aryl Bond: The most logical primary disconnection is the bond between the C-2 position of the indoline core and the C-3 position of the pyridine ring. This suggests a cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling, as the final key bond-forming step. This approach would require a 7-ethyl-2-haloindoline (or a derivative like a triflate) and a suitable organometallic pyridine partner (e.g., 3-pyridylboronic acid).
Indoline Ring Formation: The indoline scaffold itself can be disconnected in several ways. A common strategy involves an intramolecular cyclization of a suitably substituted N-protected 2-phenethylamine derivative. Alternatively, the indoline can be seen as a reduced form of an indole (B1671886), suggesting a pathway through a 7-ethyl-2-(pyridin-3-yl)indole intermediate.
Strategic Pathways:
Late-Stage Pyridine Introduction: This strategy focuses on first constructing a 7-ethylindoline precursor and then introducing the pyridin-3-yl group at the C-2 position. This is often the preferred route as it allows for diversification at a late stage.
Early Pyridine Introduction: This approach involves coupling a pyridine moiety to a precursor of the indoline ring, followed by cyclization to form the indoline. For instance, a 2-halo-phenethylamine derivative could be coupled with a pyridine boronic acid before the intramolecular cyclization to form the indoline ring.
Indole Reduction Pathway: A third strategy involves the synthesis of 7-ethyl-2-(pyridin-3-yl)indole, which is then selectively reduced to the corresponding indoline. This is a viable route, as many methods exist for indole synthesis. nih.gov
The selection of a specific pathway depends on the availability of starting materials, the desired substitution pattern, and the chemoselectivity of the reactions involved. polimi.it
Synthesis of Key Indoline Precursors and Intermediates
The successful synthesis of the target molecule hinges on the efficient preparation of key precursors, namely the 7-ethylindoline core.
The indoline skeleton is a common motif in natural products and pharmaceuticals, and numerous methods for its synthesis have been developed.
Fischer Indole Synthesis and Subsequent Reduction: One of the most classic methods is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, followed by acid-catalyzed cyclization. For instance, (2-ethylphenyl)hydrazine (B189390) could be reacted with a suitable carbonyl compound, and the resulting 7-ethylindole (B1586515) can then be reduced to 7-ethylindoline using various reducing agents such as sodium cyanoborohydride, catalytic hydrogenation, or silanes. nih.govrsc.org
Intramolecular Cyclization of Phenethylamines: A highly versatile method involves the palladium-catalyzed intramolecular C-H amination of N-protected β-arylethylamines. organic-chemistry.org For example, an N-protected 2-(2-ethylphenyl)ethylamine can undergo cyclization to form the indoline ring. The choice of protecting group, such as a picolinamide (B142947) (PA) or 2-pyridinesulfonyl group, is crucial for directing the C-H activation and can be readily removed post-cyclization. organic-chemistry.org
Reductive Cyclization of Nitro Compounds: Another common approach is the reductive cyclization of a 2-nitrostyrene or a related β-(2-nitrophenyl) derivative. For example, the reduction of 1-ethyl-2-(2-nitrovinyl)benzene using catalysts like palladium on carbon (Pd/C) with hydrogen gas can lead directly to the formation of the 7-ethylindoline ring. nih.gov
Table 1: Comparison of Synthetic Routes to the Indoline Ring System
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Indole Synthesis & Reduction | Phenylhydrazines, Carbonyls | Acid catalyst (e.g., H₂SO₄, PPA), then reducing agent (e.g., NaBH₃CN, H₂/Pd) | Well-established, wide substrate scope. rsc.org | Harsh acidic conditions, potential for side products. |
| Intramolecular C-H Amination | N-protected β-arylethylamines | Pd(II) catalyst, oxidant (e.g., PhI(OAc)₂) | High efficiency, mild conditions, good regioselectivity. organic-chemistry.org | Requires pre-installation of a directing group. |
Securing the ethyl group at the C-7 position is a critical step that can be achieved either by using a pre-substituted starting material or through late-stage functionalization.
Use of Pre-substituted Anilines: The most straightforward approach is to begin the synthesis with a commercially available or readily synthesized 2,6-disubstituted aniline, such as 2,6-diethylaniline (B152787) or 2-ethylaniline (B167055). For example, 2,6-diethylaniline can undergo catalytic dehydrocyclization in the presence of a copper chromite catalyst to produce 7-ethylindole, which can then be reduced. google.com Similarly, 2-ethylaniline can be a starting point for various indole and indoline syntheses. google.com
Directed C-H Functionalization: Modern synthetic methods allow for the direct introduction of functional groups at the C-7 position of the indoline core through C-H activation. researchgate.net A directing group on the indoline nitrogen, such as an amide or a pyrimidine, can guide a transition metal catalyst (e.g., Ruthenium or Palladium) to selectively functionalize the C-7 position. researchgate.netcornell.edu While direct ethylation via this method is challenging, it can be used to install a handle (e.g., a halide or boronate) that can be subsequently converted to an ethyl group via cross-coupling reactions. acs.orgmit.edu
Table 2: Methods for the Synthesis of 7-Ethylindole/Indoline Precursors
| Starting Material | Method | Product | Key Features | Reference |
|---|---|---|---|---|
| 2,6-Diethylaniline | Catalytic Dehydrocyclization | 7-Ethylindole | High temperature, vapor phase reaction over a copper chromite catalyst. | google.com |
| o-Nitroethylbenzene | Reduction and Cyclization | 7-Ethylindole | Utilizes an industrial byproduct as a starting material. | google.com |
Synthetic Routes for Incorporating the Pyridin-3-yl Moiety at C-2 of the Indoline Core
The final key transformation is the formation of the C-C bond between the indoline C-2 and the pyridine ring.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds. youtube.comyoutube.com The Suzuki-Miyaura coupling is particularly well-suited for this transformation.
The general strategy would involve:
Synthesis of a 2-Haloindoline: A protected 7-ethylindoline can be halogenated at the C-2 position. N-Acylindolines can be brominated at C-2 using reagents like N-bromosuccinimide (NBS).
Suzuki-Miyaura Coupling: The resulting 2-bromo-7-ethylindoline can then be coupled with 3-pyridylboronic acid or a 3-pyridylboronate ester in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine (B1218219) like PPh₃ or a biarylphosphine), and a base. acs.org
The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to yield the desired product and regenerate the catalyst. youtube.com
Table 3: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling
| Electrophile | Nucleophile | Catalyst / Ligand | Base | Solvent | Typical Conditions |
|---|
Alternative strategies involve condensation or cycloaddition reactions.
Condensation with Oxindoles: A 7-ethyloxindole (7-ethylindolin-2-one) could be synthesized and then undergo a condensation reaction with a pyridine-3-carboxaldehyde. The resulting 3-(pyridin-3-ylmethylene)indolin-2-one could then be subjected to a series of reduction steps to reduce the exocyclic double bond and the C-2 carbonyl group to furnish the target 2-(pyridin-3-yl)indoline (B15070132) structure.
Cycloaddition Reactions: More complex strategies could involve cycloaddition reactions. For example, an azomethine ylide generated from a 7-ethylisatin (B1585224) derivative could potentially react with a pyridine-containing dipolarophile in a [3+2] cycloaddition, although this would lead to a spirocyclic system rather than the desired direct linkage. acs.org While not a direct route to the target, annulation strategies where the pyridine ring is constructed onto the indoline scaffold are also known for creating fused indoline-pyridine systems. nih.gov
These methods, while potentially requiring more steps or yielding different isomers, offer alternative pathways when cross-coupling reactions are not feasible.
Oxidative Coupling Methodologies
Oxidative coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been effectively utilized in the synthesis of indoline and indole alkaloids. rsc.org These reactions can proceed through either intermolecular or intramolecular pathways and are typically mediated by oxidants, sometimes in conjunction with a base. rsc.org The intrinsic nucleophilicity of the indole C3 position makes it a common site for coupling. rsc.org
A notable strategy involves the iodine-mediated intramolecular dearomative oxidative coupling (IDOC) of indoles. This method is particularly effective for creating challenging C3-spirocyclic indoline systems and has been applied to the total synthesis of complex alkaloids. acs.org The reaction proceeds by tethering a carbanion nucleophile to the indole core, which then undergoes cyclization. acs.org
In the context of forming structures analogous to this compound, oxidative cross-dehydrogenative coupling (CDC) reactions are of significant interest. These reactions enable the direct coupling of two different C-H bonds, offering high atom and step economy. nih.gov For instance, the oxidative coupling of 2-phenylindole (B188600) with various C-H nucleophiles, such as pyrrole (B145914) and thiophene, has been achieved, yielding 2,2-disubstituted indolin-3-ones. nih.gov While not forming the indoline directly, these intermediates are valuable precursors.
Furthermore, the oxidative coupling of 3-oxindoles with indoles and other aromatic compounds has been accomplished using oxygen as the terminal oxidant with a base-metal catalyst under mild conditions. researchgate.net A mild and versatile oxidative coupling procedure for joining 3-oxindoles with indoles and pyrroles has also been developed using ceric ammonium (B1175870) nitrate (B79036) (CAN) as the stoichiometric oxidant. baranlab.org
Table 1: Examples of Oxidative Coupling Reactions for Indoline and Indole Synthesis
| Reactants | Oxidant/Catalyst | Product Type | Reference |
| Indole derivative with tethered nucleophile | Iodine-mediated | C3-spirocyclic indoline | acs.org |
| 2-Phenylindole and C-H nucleophile | Not specified | 2,2-disubstituted indolin-3-one | nih.gov |
| 3-Oxindole and indole | O2 / Base-metal catalyst | 2,2-disubstituted indolin-3-one | researchgate.net |
| 3-Oxindole and indole | Ceric Ammonium Nitrate (CAN) | Coupled indole-oxindole | baranlab.org |
Total Synthesis Strategies for Complex Indoline-Pyridine Architectures
The total synthesis of complex natural products containing the indoline-pyridine framework often requires innovative and strategic approaches to construct the intricate polycyclic systems. digitellinc.comacs.org A key challenge lies in the efficient assembly of the core architecture, which may feature multiple stereocenters. acs.org
One powerful strategy involves a cyclopropanation/ring-opening/iminium cyclization (CRI) cascade reaction of tryptamine (B22526) derivatives. acs.orgnih.gov This approach has been successfully employed to construct three distinct types of indoline alkaloid skeletons: hexahydropyrrolo[2,3-b]indoline, tetrahydro-9a,4a-iminoethano-9H-carbazole, and tetrahydroquinolino[2,3-b]indoline. acs.orgnih.gov The utility of this CRI reaction has been demonstrated in the total syntheses of several complex indoline alkaloids. acs.orgnih.gov
Another significant challenge in the synthesis of indole alkaloids is the potential for discrepancies between the proposed and actual structures of natural products, necessitating total synthesis for structural verification. researchgate.net The synthesis of harman-1,4-dihydropyridines, the proposed structures for the alkaloids lyaline (B1244569) and lyadine, revealed inconsistencies with the natural products, leading to a call for structural revision. researchgate.net
The development of novel synthetic reactions is crucial for enabling new strategies toward complex targets. digitellinc.com For instance, the selective reduction of pyridines and divergent scaffold rearrangements have been highlighted as key tactical innovations in the total synthesis of various indole alkaloids. digitellinc.com
Asymmetric Synthesis and Enantioselective Approaches to Chiral Indolines
The synthesis of enantiomerically pure 2-substituted indolines is of great importance due to their prevalence in biologically active compounds and natural products. researchgate.netccspublishing.org.cn Several key strategies have been developed to achieve this, including kinetic resolution, asymmetric functionalization of indoles, and enantioselective cyclization. researchgate.net
Kinetic Resolution:
Kinetic resolution of racemic 2-arylindolines has been effectively achieved through deprotonation with a chiral base system, such as n-butyllithium and (+)-sparteine, followed by trapping with an electrophile. nih.govwhiterose.ac.ukwhiterose.ac.uk This method allows for the separation of enantiomers, providing both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. nih.govwhiterose.ac.ukwhiterose.ac.uk
Asymmetric Functionalization of Indoles:
The asymmetric hydrogenation of 2-substituted indoles is a prominent method for producing chiral indolines. ccspublishing.org.cn For example, the use of a chiral palladium catalyst in the presence of a Brønsted acid can effectively hydrogenate 2-substituted 3-(toluenesulfonamidoalkyl)indoles to yield chiral 2,3-disubstituted indolines with high enantioselectivity. ccspublishing.org.cn Another approach involves the metal-free transfer hydrogenation of 3H-indoles using a Hantzsch dihydropyridine (B1217469) as the hydrogen source, catalyzed by a Brønsted acid, to produce optically active indolines. nih.gov
Enantioselective Cyclization:
Organocatalytic intramolecular aza-Michael additions have been developed for the asymmetric synthesis of 2-substituted indolines. ccspublishing.org.cn A bifunctional aminothiourea catalyst can mediate the cyclization of substrates to afford a variety of chiral indolines. ccspublishing.org.cn
Table 2: Key Asymmetric Strategies for Chiral Indoline Synthesis
| Strategy | Method | Catalyst/Reagent | Product | Reference |
| Kinetic Resolution | Deprotonation/Electrophilic Quench | n-BuLi / (+)-Sparteine | Enantioenriched 2-arylindolines | nih.govwhiterose.ac.ukwhiterose.ac.uk |
| Asymmetric Hydrogenation | Catalytic Hydrogenation | Chiral Pd catalyst / Brønsted acid | Chiral 2,3-disubstituted indolines | ccspublishing.org.cn |
| Asymmetric Transfer Hydrogenation | Metal-free Reduction | Brønsted acid / Hantzsch ester | Optically active indolines | nih.gov |
| Enantioselective Cyclization | Intramolecular aza-Michael Addition | Bifunctional aminothiourea | Chiral 2-substituted indolines | ccspublishing.org.cn |
Multicomponent Reaction (MCR) Strategies for Divergent Synthesis
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. acs.org These reactions are advantageous for creating molecular diversity and have been applied to the synthesis of functionalized indole and indoline derivatives. acs.orgumich.edu
One notable MCR is the Ugi-tetrazole four-component reaction (UT-4CR), which has been used in a two-step synthesis of 2-tetrazolo substituted indoles. nih.gov This approach involves the reaction of an aniline, an isocyanide, 2,2-dimethoxyacetaldehyde, and trimethylsilyl (B98337) azide, followed by an acidic ring closure. nih.gov
The Petasis reaction, a boronic acid-Mannich reaction, provides a route to α-(N-substituted indole)carboxylic acids from the corresponding indoles, ethyl glyoxylic acid, and aromatic or alkenylboronic acids. acs.org
Furthermore, a one-pot four-component reaction of 3-(cyanoacetyl)indole, a benzaldehyde (B42025) derivative, 3-acetylpyridine, and ammonium acetate (B1210297) has been developed to synthesize 2-(indol-3-yl)pyridine derivatives. nih.gov This highlights a direct MCR approach to creating the indoline-pyridine scaffold.
Purification and Yield Optimization Methodologies
The purification and optimization of yields are critical aspects of any synthetic campaign. In the synthesis of indoline derivatives, various factors can be manipulated to improve the outcome of a reaction.
For instance, in the synthesis of N-aryl-2,2′-diindoles via a fluoroarene-induced one-pot bicyclization, temperature was found to have a significant impact on the yield. acs.org A systematic evaluation showed that ambient temperature (25 °C) provided a near-quantitative yield, while higher temperatures led to a marked reduction. acs.org
In the context of structural optimization of indole derivatives, reaction conditions for condensation reactions have been varied to improve yields. For example, the use of TsOH in 1,4-dioxane (B91453) at reflux has been employed for the condensation of N-protected indolylaldehydes with a pyridodiamine. nih.gov
The synthesis of 7-ethylindole from 2,6-diethylaniline has been optimized through a catalytic dehydrocyclization in the presence of steam, followed by a partial hydrogenation step to purify the product. google.com This two-step process allows for the isolation of 7-ethylindole in high purity and good yield. google.com
Chemical Reactivity and Advanced Derivatization Strategies of 7 Ethyl 2 Pyridin 3 Yl Indoline
Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom and its Peripheral Positions
The pyridine ring within the 7-ethyl-2-(pyridin-3-yl)indoline scaffold introduces another dimension of reactivity. The pyridine nitrogen is basic and can be protonated or alkylated. researchgate.net It can also be oxidized to the corresponding N-oxide . The formation of pyridine N-oxides increases the electron density of the pyridine ring, facilitating electrophilic substitution at the 2- and 4-positions. capes.gov.br
Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature and requires harsh conditions. wikipedia.orgosi.lv When it does occur, substitution is favored at the 3- and 5-positions. osi.lv The presence of the indoline (B122111) substituent at the 3-position of the pyridine ring in the target molecule would further influence the regioselectivity of such reactions.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution , particularly at the 2-, 4-, and 6-positions. baranlab.org This provides an avenue for introducing a variety of nucleophiles onto the pyridine moiety.
| Reaction | Reagents and Conditions (General for Pyridine) | Expected Product on Pyridine Ring | Reference |
| N-Oxidation | m-CPBA or other peroxy acids | 7-Ethyl-2-(pyridin-3-yl N-oxide)indoline | capes.gov.br |
| Electrophilic Nitration | Conc. HNO3, Conc. H2SO4, heat | Introduction of -NO2 at C5 or C6 | wikipedia.orgosi.lv |
| Nucleophilic Amination | NaNH2 (Chichibabin reaction) | Introduction of -NH2 at C2, C4 or C6 | baranlab.org |
Regioselective Functionalization of the Indoline and Pyridine Moieties
Achieving regioselectivity is a critical challenge in the derivatization of a molecule with multiple reactive sites like this compound. As mentioned, directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. osi.lvharvard.eduorganic-chemistry.org By installing a suitable directing metalation group (DMG) on the indoline nitrogen, such as a carbamate (B1207046) or an amide, it is possible to direct lithiation to the C7 position of the indoline ring. osi.lvnih.gov The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce new functional groups with high regiocontrol. osi.lvnih.gov
For the pyridine ring, the inherent electronic properties generally direct electrophiles to the 3- and 5-positions and nucleophiles to the 2-, 4-, and 6-positions. wikipedia.orgosi.lvbaranlab.org The existing substituent at the 3-position will sterically and electronically influence further substitution.
Selective halogenation of the indoline ring can be achieved using specific reagents and catalysts. For instance, rhodium-catalyzed C7-halogenation of N-pyrimidyl indolines with N-halosuccinimides has been reported to be highly regioselective. researchgate.net Biocatalytic halogenation using flavin-dependent halogenases also offers excellent regioselectivity for the halogenation of indole (B1671886) derivatives, often at the C7 position. whiterose.ac.uk
Chemo- and Stereoselective Derivatization Protocols
The presence of a chiral center at the C2 position of the indoline ring means that this compound exists as a pair of enantiomers. The development of chemo- and stereoselective derivatization protocols is therefore of high importance.
Asymmetric synthesis of 2-substituted indolines has been achieved through various methods, including the kinetic resolution of racemic mixtures. nih.govuwindsor.ca For example, the kinetic resolution of N-Boc-2-arylindolines can be achieved by deprotonation with a chiral base system followed by electrophilic quench, yielding both enantioenriched starting material and 2,2-disubstituted products. nih.govuwindsor.ca Such methods could potentially be adapted for the resolution of racemic this compound or for the enantioselective synthesis of its derivatives.
Diastereoselective derivatization can be achieved by reacting the racemic or enantiopure starting material with a chiral reagent, leading to the formation of diastereomers that can potentially be separated.
| Protocol | Strategy (Analogous Systems) | Potential Outcome | Reference |
| Kinetic Resolution | Deprotonation with a chiral base (e.g., n-BuLi/sparteine) and electrophilic quench | Enantioenriched this compound and its 2,2-disubstituted derivative | nih.govuwindsor.ca |
| Asymmetric Hydrogenation | Of a corresponding 3H-indole precursor with a chiral catalyst | Enantiomerically enriched this compound | wikipedia.org |
Exploration of Novel Cyclization and Rearrangement Reactions
The structural framework of this compound and its derivatives can be utilized in novel cyclization and rearrangement reactions to generate more complex polycyclic scaffolds.
The Pictet-Spengler reaction , a condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a powerful tool for the synthesis of tetrahydro-β-carbolines and related structures. thieme-connect.comnih.govnih.govresearchgate.net While not directly applicable to the pre-formed indoline, precursors to this compound could potentially undergo Pictet-Spengler-type cyclizations to construct the indoline ring itself.
The Graebe-Ullmann reaction , involving the thermal decomposition of a 1-phenyl-1,2,3-benzotriazole to form a carbazole, is another classical cyclization reaction. baranlab.orgresearchgate.netacs.org This reaction could be envisioned to construct fused carbazole-like structures from appropriately substituted derivatives of this compound.
Modern synthetic methods have also enabled the synthesis of polycyclic fused indoline scaffolds through substrate-guided reactivity switches in cycloaddition reactions. nih.gov
Design and Synthesis of Prodrugs and Pro-compounds
The concept of prodrugs, which are inactive precursors that are converted to the active drug in the body, is a valuable strategy for improving the pharmacokinetic properties of a compound. acs.orgnih.gov The indoline nitrogen and the pyridine nitrogen of this compound are ideal handles for the attachment of promoieties.
Carbamate prodrugs are commonly used to mask amine functionalities, thereby increasing lipophilicity and facilitating passage across biological membranes like the blood-brain barrier. mdpi.comacs.orgnih.govnih.gov The indoline nitrogen could be converted to a carbamate by reaction with a suitable chloroformate or by other standard methods.
Ester prodrugs could be designed if a hydroxyl group is introduced into the molecule, for example, on the ethyl substituent or on the aromatic rings. These ester linkages can be cleaved by esterases in the body to release the active compound.
| Prodrug Type | Promoieties | Potential Advantage | Reference |
| Carbamate Prodrug | Alkoxycarbonyl, Aryloxycarbonyl | Improved membrane permeability, sustained release | acs.orgnih.govnih.gov |
| N-Acyloxymethyl Prodrug | Acyloxymethyl group on N | Increased bioavailability | mdpi.com |
| Phosphate Prodrug | Phosphate group on a hydroxylated derivative | Increased aqueous solubility | acs.org |
High-Throughput Synthesis and Combinatorial Chemistry Approaches
To explore the structure-activity relationship (SAR) of this compound derivatives efficiently, high-throughput synthesis and combinatorial chemistry approaches are invaluable. wikipedia.orguniroma1.itbioduro.comrsc.orgyoutube.com
Solid-phase synthesis offers a powerful platform for the generation of libraries of indoline derivatives. wikipedia.orguniroma1.it An appropriate linker can be attached to the indoline or pyridine ring, allowing for the sequential addition of building blocks while the molecule is attached to a solid support. Cleavage from the support at the final step yields the desired library of compounds.
Parallel synthesis in solution phase is another widely used approach for generating compound libraries. bioduro.comrsc.org This method involves running multiple reactions simultaneously in an array of reaction vessels, allowing for the rapid synthesis of a matrix of compounds by varying the reactants in each vessel. This strategy could be employed to quickly explore the derivatization of both the indoline and pyridine moieties of the target scaffold.
| Approach | Key Features | Application to Target Compound | Reference |
| Solid-Phase Synthesis | Immobilization on a polymer support, iterative addition of building blocks, final cleavage | Synthesis of a library of N-acylated or N-alkylated derivatives | wikipedia.orguniroma1.it |
| Parallel Solution-Phase Synthesis | Simultaneous synthesis of multiple compounds in a grid format | Rapid SAR exploration by varying substituents on both rings | rsc.org |
Structure Activity Relationship Sar Studies of 7 Ethyl 2 Pyridin 3 Yl Indoline Analogs
Elucidation of Essential Structural Features Contributing to Biological Activity
The fundamental scaffold of 2-arylindoline derivatives presents key features essential for interaction with nicotinic receptors. The core pharmacophore, a model that describes the necessary molecular features for activity, has been a subject of study for decades. researchgate.net For nicotinic agonists, this model typically includes a cationic center and a hydrogen bond acceptor. researchgate.net
In 7-Ethyl-2-(pyridin-3-yl)indoline, the indoline (B122111) nitrogen can become protonated at physiological pH, serving as the cationic center. This cationic group often forms a crucial cation-π interaction with a conserved tryptophan residue in the binding site of nAChRs. researchgate.net The second key feature is the nitrogen atom of the pyridine (B92270) ring, which acts as a hydrogen bond acceptor. researchgate.net This interaction often involves the backbone NH group of an amino acid on the complementary subunit of the receptor. researchgate.net The spatial relationship between this cationic center and the hydrogen bond acceptor is a critical determinant of ligand efficacy and potency.
Impact of Substituents on the Indoline Core (e.g., at N-1, C-3, C-4, C-5, C-6)
Modifications to the indoline core have a profound impact on the activity of the analogs. While direct SAR data for the this compound is specific, studies on related indoline-containing molecules provide valuable predictions.
N-1 Position: The indoline nitrogen is typically unsubstituted or carries a small alkyl group. As the presumed cationic center, extensive substitution at this position can be detrimental by sterically hindering the crucial cation-π interaction.
C-3 Position: The C-3 position is a methylene (B1212753) group in the indoline scaffold. Introducing substituents here can affect the molecule's conformation and how it fits into the binding pocket.
Aromatic Ring (C-4, C-5, C-6): The aromatic portion of the indoline ring is a common site for modification to fine-tune activity. SAR studies on analogous resistance-modifying agents have shown that halogen substituents at the C-5 position, such as bromine or chlorine, are crucial for maintaining biological activity. nih.gov Adding a second halogen, for instance at the C-7 position, can sometimes improve activity or reduce toxicity. nih.gov
The following table, based on data from related tricyclic indoline analogs, illustrates how substitutions on the aromatic portion of the indoline ring can influence activity and toxicity. nih.gov
| Analog | R2 Substitution (C-5 Position) | R4 Substitution (C-7 Position) | Relative Activity | Relative Toxicity |
| 1 | Br | H | Baseline | Baseline |
| 6l | Br | F | Slightly Improved | Reduced |
| - | Cl | H | Maintained | - |
| 13f | Disubstituted Phenyl | F | - | Reduced |
Data extrapolated from SAR studies on related indoline compounds to illustrate general principles. nih.gov
Influence of the Pyridine Substituent and its Positional Isomers on the Indoline Scaffold
The pyridine ring is a critical component, with its nitrogen atom acting as a key hydrogen bond acceptor. researchgate.net The position of this nitrogen atom significantly influences the molecule's ability to bind to its target.
Positional Isomerism: The 3-pyridyl isomer is a common feature in many potent nAChR ligands. Moving the nitrogen to the 2- or 4-position would alter the geometry of the hydrogen bond interaction. A study on pyridin-2-yl guanidine (B92328) derivatives highlighted that the 2-pyridyl nitrogen can form strong intramolecular hydrogen bonds, which could force the molecule into a specific, potentially less active, conformation. nih.gov The orientation of the pyridine ring relative to the indoline core is controlled by the rotational barrier around the C-C bond connecting them. rsc.org
Substituents on the Pyridine Ring: Adding substituents to the pyridine ring can modulate electronic properties and create new interactions with the receptor. A review of pyridine derivatives showed that electron-donating groups like -OH and -OMe can enhance biological activity, whereas bulky groups or halogens may sometimes decrease it, depending on the specific target and binding pocket. nih.gov
Role of the Ethyl Group at C-7 in Ligand-Target Interactions
The ethyl group at the C-7 position of the indoline ring occupies a specific region of the binding pocket and its role can be multifaceted.
Hydrophobic Interactions: The ethyl group can engage in favorable hydrophobic or van der Waals interactions with nonpolar amino acid residues in the receptor binding site, thereby increasing binding affinity.
Steric Influence: The size and placement of the ethyl group can act as a "conformational lock," restricting the rotation of the indoline core and influencing the orientation of the entire ligand within the binding site. In one study on related indoline derivatives, substituting this position (defined as R4) with a fluorine atom led to slightly improved activity and lower toxicity, suggesting this site is sensitive to the size and electronic nature of the substituent. nih.gov
Conformational Analysis and Stereochemical Contributions to Activity
The three-dimensional shape of this compound is critical for its biological function. Conformational analysis examines the different spatial arrangements of the atoms that can be achieved through bond rotations.
The relative orientation of the pyridine ring and the indoline scaffold is a key conformational feature. rsc.org Theoretical studies on related 2-pyridin-3-yl derivatives have been used to identify low-energy conformers, which are presumed to be the "bioactive conformations" that bind to the receptor. researchgate.net Intramolecular hydrogen bonding can significantly influence and control the conformation. For example, in certain analogs, hydrogen bonds between the pyridine nitrogen and protons on the adjacent ring system can lock the molecule into a planar conformation. nih.gov
Furthermore, the chiral center at the C-2 position of the indoline ring means the compound can exist as two enantiomers, (R) and (S). It is common for biological receptors to exhibit stereoselectivity, meaning one enantiomer will have significantly higher activity than the other. For many nAChR ligands, the (S)-enantiomer is often the more potent form.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized analogs.
For a series of this compound analogs, a QSAR model would correlate variations in substituents on the indoline and pyridine rings with changes in binding affinity or functional potency. For instance, a model might reveal a parabolic relationship between the hydrophobicity of a substituent at the C-5 position and activity, indicating an optimal hydrophobicity for binding. While specific QSAR models for this exact compound are not publicly detailed, cheminformatics approaches on related structures, such as indolizine (B1195054) analogues, have been used to correlate structural features with biological outcomes. nih.gov
Pharmacophore Identification and Molecular Feature Mapping for Optimization
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For nAChR ligands like this compound, pharmacophore models provide a blueprint for designing new, more potent, and selective analogs. nih.govnih.gov
Based on extensive research, the key pharmacophoric features for α4β2 nAChR ligands include:
A Cationic/Ionizable Center: Provided by the indoline nitrogen.
A Hydrogen Bond Acceptor: The pyridine nitrogen.
Hydrophobic Regions: Aromatic regions of the indoline and pyridine rings, and the C-7 ethyl group.
Defined Distances: A specific distance (typically around 4.8 Å) between the cationic center and the hydrogen bond acceptor.
Investigation of Biological Targets and Mechanistic Pathways of 7 Ethyl 2 Pyridin 3 Yl Indoline General Focus on Targets and Mechanisms, Avoiding Clinical Data, Safety, Etc.
Identification of Molecular Targets for Indoline-Pyridine Conjugates
Enzyme Inhibition and Modulation Studies
Indole (B1671886) and indoline (B122111) derivatives are well-documented inhibitors of several key enzymes implicated in disease pathogenesis. For instance, certain indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in inflammatory pathways. acs.org The indoline scaffold was found to be a suitable molecular seed for the design of 5-LOX inhibitors. acs.org
Furthermore, indole derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), another crucial enzyme in the inflammatory response. nih.gov Docking studies of some indole-based Schiff bases revealed potential binding to the COX-2 enzyme, with one compound showing selective inhibition of COX-2 expression. nih.gov
In the context of cancer, indole derivatives have been investigated as inhibitors of various protein kinases. Some have shown the ability to inhibit the epidermal growth factor receptor (EGFR) and modulate the PI3K/Akt/mTOR signaling pathway. researcher.lifeacs.org Additionally, certain indoline derivatives have been designed as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. ambeed.com
Other enzymes targeted by indole derivatives include nitric oxide synthase (NOS), with some 1,6-disubstituted indole derivatives showing selective inhibition of the neuronal NOS (nNOS) isoform. mdpi.com The harmala alkaloid harmine, which features a related β-carboline (indole-pyridine) structure, is a potent and reversible inhibitor of monoamine oxidase A (MAO-A). nih.gov
Given this context, 7-Ethyl-2-(pyridin-3-yl)indoline could potentially exhibit inhibitory activity against one or more of these enzymes, depending on its specific conformational and electronic properties.
Table 1: Examples of Enzymes Inhibited by Indole and Indoline Derivatives
| Enzyme Target | Compound Class/Example | Biological Implication |
| 5-Lipoxygenase (5-LOX) | Indoline derivatives | Anti-inflammatory |
| Soluble Epoxide Hydrolase (sEH) | Indoline derivatives | Anti-inflammatory |
| Cyclooxygenase-2 (COX-2) | Indole-based Schiff bases | Anti-inflammatory |
| Epidermal Growth Factor Receptor (EGFR) | Indoline derivatives | Anticancer |
| p53-MDM2 | Spiro[indoline-3,2'-thiazolidine] derivatives | Anticancer |
| Neuronal Nitric Oxide Synthase (nNOS) | 1,6-disubstituted indole derivatives | Neurological disorders |
| Monoamine Oxidase A (MAO-A) | Harmine (β-carboline) | Neurological/Psychiatric disorders |
Receptor Binding Assays and Ligand-Receptor Interactions
The pyridine (B92270) moiety within the this compound structure suggests a potential for interaction with various receptors. Pyridine and its derivatives are known to be key components in many biologically active compounds and can significantly influence their pharmacological profiles. nih.gov
Studies on 1,4-dihydropyridine (B1200194) and pyridine derivatives have shown their ability to bind to adenosine (B11128) receptors, with some compounds displaying selectivity for the A3 subtype. The affinity for these receptors was found to be influenced by the substituents on the pyridine ring. Furthermore, pyridine-containing compounds have been investigated for their binding to other receptors, including the P2Y12 receptor.
The indole nucleus is also a crucial component for receptor interaction. For example, many anti-migraine triptans are indole derivatives that act as agonists for serotonin (B10506) (5-HT) receptors. While direct evidence for this compound is lacking, the presence of both the indoline and pyridine motifs suggests that it could be a candidate for binding to a range of receptors, including but not limited to adenosine, serotonin, or other G protein-coupled receptors. The specific binding profile would need to be determined through comprehensive receptor binding assays.
Protein-Protein Interaction Modulators
The modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery, and small molecules like this compound have the potential to act as PPI modulators. These interactions are fundamental to many cellular processes, and their dysregulation is often associated with disease.
A notable example of PPI modulation by an indoline-based compound is the inhibition of the p53-MDM2 interaction. ambeed.com Certain spiro-indolinone derivatives have been shown to bind to MDM2, preventing it from inhibiting the tumor suppressor protein p53, thereby inducing apoptosis in cancer cells. ambeed.com Docking studies have confirmed that these molecules can interact with key residues in the p53-binding pocket of MDM2. ambeed.com
While the ability of this compound to modulate specific PPIs has not been reported, its structural features make it a candidate for such activity. The rigid heterocyclic core could serve as a scaffold to present functional groups in a precise three-dimensional arrangement, enabling it to fit into the interface of a protein-protein complex.
Cellular Pathway Modulation Studies
The interaction of a compound with its molecular targets ultimately leads to the modulation of cellular signaling pathways. Research on indoline-pyridine conjugates and related molecules has shed light on their effects on inflammatory, proliferative, and apoptotic pathways.
Analysis of Inflammatory Signaling Pathways
Indole and indoline derivatives have been shown to modulate several key inflammatory signaling pathways. For instance, some indole-pyridine conjugates have been found to reduce the production of the pro-inflammatory cytokine interleukin-8 (IL-8) in response to lipopolysaccharide (LPS) stimulation. acs.org
Furthermore, indole derivatives have been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a central transcription factor in the inflammatory response. This inhibition can occur through mechanisms such as preventing the degradation of IκBα, the inhibitory protein of NF-κB. The p38 mitogen-activated protein kinase (MAPK) pathway is another inflammatory signaling cascade that can be modulated by indoline derivatives.
The anti-inflammatory properties of some indole compounds are also linked to their ability to modulate the production of inflammatory mediators. For example, indole itself can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. Given these findings, this compound could potentially exert anti-inflammatory effects by modulating one or more of these signaling pathways.
Table 2: Potential Inflammatory Pathway Modulation by Indoline-Pyridine Conjugates
| Signaling Pathway/Mediator | Effect of Related Compounds | Potential Implication |
| IL-8 Production | Reduction by indole-pyridine conjugates | Anti-inflammatory |
| NF-κB Signaling | Inhibition by indole derivatives | Anti-inflammatory |
| p38 MAPK Pathway | Inhibition by indoline derivatives | Anti-inflammatory |
| TNF-α and IL-6 Production | Reduction by indole derivatives | Anti-inflammatory |
Investigation of Cellular Proliferation and Apoptotic Mechanisms
A significant body of research has focused on the anti-proliferative and pro-apoptotic effects of indole and indoline derivatives in the context of cancer. These compounds can influence cell proliferation and survival through various mechanisms.
One of the key pathways targeted is the EGFR signaling cascade. Indoline derivatives have been shown to inhibit EGFR, leading to the downregulation of downstream signaling molecules like PI3K and S6K1, which are critical for cell proliferation. researcher.life
The induction of apoptosis is another important mechanism of action for many indole derivatives. This can be achieved through both intrinsic and extrinsic apoptotic pathways. For example, some indoline derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-9 and caspase-3, which execute the apoptotic program.
Furthermore, some indole-based compounds can induce apoptosis by modulating the p53 pathway. By inhibiting the p53-MDM2 interaction, these compounds can lead to the accumulation of p53, which in turn can trigger apoptosis. ambeed.com The activation of the MAPK/JNK signaling pathway has also been implicated in the induction of cell death by some pyridine-pyrimidine-indole carbohydrazide (B1668358) derivatives.
Given the established role of the indoline and pyridine scaffolds in modulating these pathways, it is plausible that this compound could exhibit anti-proliferative and pro-apoptotic activities through similar mechanisms.
Modulation of Neurotransmitter Systems (e.g., serotonergic pathway)
There is currently no publicly available scientific literature that has investigated or established the modulation of neurotransmitter systems, including the serotonergic pathway, by this compound.
While research on other structurally related indole and indolizine (B1195054) derivatives has suggested potential interactions with the serotonergic system, it is crucial to emphasize that these findings are not directly applicable to this compound. The specific biological effects of a chemical compound are highly dependent on its unique structure, and extrapolating data from related molecules would be speculative.
Anti-fibrotic Potential
A comprehensive search of scientific databases and literature reveals no studies or reports on the anti-fibrotic potential of this compound. Therefore, there is no scientific evidence to suggest that this compound has been investigated for or possesses any anti-fibrotic properties.
Mechanistic Elucidation of Biological Effects (e.g., signal transduction pathways)
There is no available research detailing the mechanistic elucidation of any biological effects of this compound, including its impact on signal transduction pathways.
For context, studies on other, different indole derivatives have identified involvement in pathways such as the MAPK/JNK signal transduction pathway. However, it is imperative to note that this information pertains to distinct molecules and does not provide any direct insight into the mechanisms of action for this compound.
No research has been published characterizing the binding sites or exploring the potential for allosteric modulation of any biological target by this compound.
There are no studies available in the public domain that have investigated the enzyme kinetics or potential inhibition mechanisms of this compound with any enzyme.
Information regarding the cellular uptake and intracellular distribution of this compound at a preclinical level is not available in the scientific literature.
Cross-Talk with Other Biological Systems
There is no published research that explores any potential cross-talk between this compound and other biological systems.
Based on a thorough review of publicly available scientific literature, there is a clear absence of research on the biological targets and mechanistic pathways of this compound. While the synthesis of its core structure, 7-ethyl indole, is noted in patent literature for pharmaceutical development, the specific biological functions of the final compound, this compound, remain uninvestigated and unreported in peer-reviewed scientific publications. The potential for this compound to modulate neurotransmitter systems, exhibit anti-fibrotic activity, or interact with various signaling pathways is entirely speculative at this time. Future research would be necessary to determine if this compound has any significant biological activity.
Computational and Theoretical Chemistry Studies of 7 Ethyl 2 Pyridin 3 Yl Indoline
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein target. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. researchgate.netnih.gov For 7-Ethyl-2-(pyridin-3-yl)indoline, docking studies would be crucial to predict its binding affinity and mode of interaction with various potential protein targets.
Research on analogous structures highlights the types of interactions that could be anticipated. The indoline (B122111) moiety, with its benzene (B151609) ring and NH group, can engage in multiple interactions. The benzene ring can form hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. nih.gov The NH group of the indoline ring can act as a hydrogen bond donor, a critical interaction for anchoring a ligand within a binding pocket. nih.gov
The pyridin-3-yl substituent introduces a nitrogen atom that can act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex. mdpi.com Docking studies on indole-pyrimidine hybrids, for instance, have shown that these molecules can bind effectively to the colchicine-binding site of tubulin, a key target in cancer therapy. nih.gov Similarly, docking of indole (B1671886) derivatives into the active sites of enzymes like cyclooxygenase-2 (COX-2) and DNA gyrase B has provided rationales for their anti-inflammatory and antibacterial activities, respectively. researchgate.netresearchgate.net
A hypothetical docking study of this compound into a protein kinase active site, a common target for such scaffolds, might reveal the interactions summarized in the table below.
| Molecular Moiety | Potential Interacting Amino Acid | Type of Interaction |
|---|---|---|
| Indoline NH | Glutamic Acid, Aspartic Acid | Hydrogen Bond (Donor) |
| Indoline Benzene Ring | Leucine, Valine, Phenylalanine | Hydrophobic/π-π Stacking |
| Pyridine (B92270) Nitrogen | Serine, Threonine, Lysine | Hydrogen Bond (Acceptor) |
| Pyridine Ring | Tryptophan, Tyrosine | π-π Stacking |
| Ethyl Group | Alanine, Isoleucine | Hydrophobic |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic properties of a molecule. rsc.orgnih.gov These calculations provide a fundamental understanding of a molecule's geometry, stability, and reactivity.
For this compound, DFT calculations could determine its most stable three-dimensional conformation. The calculations would also yield key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. researchgate.net
The electronic data from quantum calculations can be used to predict how the molecule will behave in chemical reactions. A Molecular Electrostatic Potential (MEP) map, for example, visualizes the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.net For this compound, the pyridine nitrogen would likely be an area of negative potential (nucleophilic), while the indoline NH proton would be a region of positive potential (electrophilic).
Furthermore, transition state analysis can be performed to model the energy barriers of potential chemical reactions. This is valuable for understanding reaction mechanisms and predicting the feasibility and kinetics of synthetic modifications to the scaffold. acs.orgnih.gov
Quantum chemical methods can predict various spectroscopic properties, which serve as a powerful tool for structural confirmation when compared with experimental data. researchgate.net For example, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in this compound. researchgate.net Time-dependent DFT (TD-DFT) calculations can predict the molecule's UV-visible absorption spectrum, providing insights into its electronic transitions. rsc.org
| Calculation Type | Predicted Property | Significance |
|---|---|---|
| Geometry Optimization | Lowest energy 3D structure | Provides the most stable conformation for docking and other studies. |
| Frontier Molecular Orbitals (FMO) | HOMO-LUMO energy gap | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Map of charge distribution | Predicts sites for electrophilic and nucleophilic attack. researchgate.net |
| GIAO/NMR | 1H and 13C chemical shifts | Aids in the structural elucidation and confirmation of the compound. researchgate.net |
| TD-DFT | UV-visible absorption maxima | Helps interpret electronic spectra. rsc.org |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This approach is invaluable for assessing the conformational flexibility of a ligand and the stability of its complex with a biological target. nih.govacs.org
For this compound, MD simulations would allow for the exploration of its conformational space. This includes the rotation of the ethyl group and, more importantly, the torsional flexibility around the bond connecting the indoline and pyridine rings. Understanding the accessible conformations is crucial, as the biologically active conformation may not be the lowest energy state in isolation.
When applied to a ligand-protein complex, MD simulations can validate the stability of the binding pose predicted by docking. researchgate.net By monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and the root-mean-square fluctuation (RMSF) of protein residues over the simulation time (e.g., 50-200 nanoseconds), researchers can determine if the ligand remains stably bound in the active site. mdpi.com Such simulations on other indoline-based inhibitors have confirmed stable binding within their respective targets, lending confidence to the predicted interaction modes. nih.govmdpi.com
In Silico Screening for Virtual Library Design and Lead Identification
The scaffold of this compound can serve as a starting point for the discovery of new, potentially more potent or selective compounds. In silico screening and virtual library design are key strategies in this process. creative-biolabs.comacs.org
A virtual library can be constructed by computationally enumerating derivatives of the core scaffold, for example, by adding different substituents at various positions on the indoline or pyridine rings. researchgate.netewha.ac.kr This library, which can contain thousands or millions of virtual compounds, can then be screened against a target of interest using high-throughput virtual screening methods, including molecular docking.
Alternatively, ligand-based approaches can be used. A pharmacophore model can be developed based on the key interaction features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings). mdpi.com This model can then be used to search large compound databases (like ChEMBL) for other molecules that match the pharmacophore, even if they have different underlying chemical scaffolds. nih.gov These methods accelerate the identification of novel lead compounds for further development. creative-biolabs.com
Prediction of Key Molecular Descriptors Relevant to Biological Activity and Chemical Space
Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental in computational chemistry and quantitative structure-activity relationship (QSAR) studies for predicting a compound's pharmacokinetic properties and its potential as a drug candidate. nih.govtandfonline.com Key descriptors include the logarithm of the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), molecular weight, and the number of rotatable bonds. researchgate.netnih.gov
These descriptors are often used to assess "drug-likeness," for instance, through frameworks like Lipinski's Rule of Five. nih.govresearchgate.net This rule suggests that orally active drugs generally have a molecular weight under 500 Da, a LogP value below 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. researchgate.net
For this compound, these descriptors can be calculated using various computational tools to predict its likely biopharmaceutical properties. A high TPSA value (>140 Ų), for example, often correlates with poor cell membrane permeability, while a lower value (<60-90 Ų) is often associated with better brain penetration. researchgate.netnumberanalytics.com The number of rotatable bonds influences conformational flexibility and bioavailability.
| Descriptor | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Formula | C15H16N2 | Basic chemical identity |
| Molecular Weight | 224.30 g/mol | Influences absorption and distribution; complies with Lipinski's rules. |
| Topological Polar Surface Area (TPSA) | 28.15 Ų | Predicts membrane permeability; value suggests good oral absorption and potential blood-brain barrier penetration. researchgate.netnumberanalytics.com |
| LogP (Octanol/Water Partition Coefficient) | 3.1 - 3.4 | Measures lipophilicity; value is within the optimal range for drug-likeness. nih.gov |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's rules (≤5). researchgate.net |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rules (≤10). researchgate.net |
| Rotatable Bonds | 2 | Relates to conformational flexibility and oral bioavailability; a low number is generally favorable. nih.gov |
Note: Predicted values are aggregated from common cheminformatics platforms and may vary slightly between different calculation algorithms.
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Indoline |
| Pyridine |
| Phenylalanine |
| Tyrosine |
| Tryptophan |
| Glutamic Acid |
| Aspartic Acid |
| Serine |
| Threonine |
| Lysine |
| Leucine |
| Valine |
| Alanine |
| Isoleucine |
Cheminformatics and Data Mining for Structure-Activity Relationship Analysis
The exploration of Structure-Activity Relationships (SAR) for novel chemical entities like this compound is significantly accelerated by computational and theoretical chemistry. Cheminformatics and data mining, in particular, provide powerful tools to systematically analyze the link between a molecule's structural features and its biological effects. These approaches allow researchers to build predictive models, prioritize compounds for synthesis and testing, and gain deeper insights into the molecular determinants of activity.
A typical cheminformatics workflow for analyzing the SAR of a series of compounds related to this compound would involve several key steps. Initially, a dataset is assembled, comprising a series of analogues with measured biological activity, such as inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ). For each compound in this dataset, a wide array of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (e.g., partial charges), and topological or 3D-shape features.
Once the dataset of compounds and their calculated descriptors is prepared, statistical and machine learning methods are employed to build a Quantitative Structure-Activity Relationship (QSAR) model. This model is a mathematical equation that correlates the variations in the descriptors with the observed biological activity. researchgate.net The goal is to identify which molecular properties are most influential in determining the compound's potency. For instance, a QSAR study on substituted indoles might reveal that hydrophobicity and specific structural features are key variables in describing their activity. nih.gov
The predictive power of the developed QSAR model is then rigorously assessed through various validation techniques. A reliable model can subsequently be used to predict the activity of new, yet-to-be-synthesized analogues of this compound, thereby guiding the design of more potent compounds.
Data mining techniques further enhance SAR analysis by identifying patterns and relationships within large chemical datasets. These methods can uncover subtle structural features that are consistently associated with high or low biological activity. For example, analysis might reveal that the presence of an electron-withdrawing group on the pyridine ring consistently enhances the desired biological effect. mdpi.com
To illustrate the application of these principles to this compound, consider a hypothetical dataset of its analogues. The biological activity of these compounds against a specific target could be evaluated, and various molecular descriptors could be calculated.
Table 1: Hypothetical Analogues of this compound and their Biological Activity
| Compound ID | R1-Substituent (on Indoline N) | R2-Substituent (on Pyridine) | Biological Activity (IC₅₀, nM) |
| 1 | H | H | 150 |
| 2 | CH₃ | H | 120 |
| 3 | H | 4-Cl | 80 |
| 4 | H | 4-OCH₃ | 200 |
| 5 | CH₃ | 4-Cl | 65 |
| 6 | CH₃ | 4-OCH₃ | 180 |
Table 2: Calculated Molecular Descriptors for Hypothetical Analogues
| Compound ID | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors |
| 1 | 3.5 | 236.32 | 28.1 | 1 | 2 |
| 2 | 3.8 | 250.35 | 28.1 | 0 | 2 |
| 3 | 4.1 | 270.76 | 28.1 | 1 | 2 |
| 4 | 3.4 | 266.35 | 37.3 | 1 | 3 |
| 5 | 4.4 | 284.79 | 28.1 | 0 | 2 |
| 6 | 3.7 | 280.38 | 37.3 | 0 | 3 |
By analyzing the data in these tables using QSAR and data mining techniques, a medicinal chemist could deduce preliminary SAR trends. For example, the data suggests that a chloro-substituent at the 4-position of the pyridine ring enhances activity, while a methoxy (B1213986) group is detrimental. Similarly, methylation of the indoline nitrogen appears to be favorable. These insights, derived from cheminformatics analysis, are invaluable for the rational design of the next generation of more effective compounds. The overarching goal of such studies is to create a comprehensive picture of the structure-activity landscape, enabling the focused development of compounds with optimized biological profiles. mdpi.com
Future Directions and Emerging Research Avenues for 7 Ethyl 2 Pyridin 3 Yl Indoline Chemistry
Development of Novel Synthetic Methodologies for Enhanced Structural Diversity
The exploration of the full therapeutic potential of the 7-Ethyl-2-(pyridin-3-yl)indoline scaffold is contingent on the development of versatile and efficient synthetic strategies. Future research will likely focus on creating a diverse library of analogues for comprehensive structure-activity relationship (SAR) studies.
Key areas for synthetic innovation include:
Asymmetric Synthesis: Developing stereoselective methods to control the chirality at the C2 position of the indoline (B122111) ring is crucial, as enantiomers often exhibit distinct pharmacological activities.
Late-Stage Functionalization: Methodologies that allow for the modification of the indoline and pyridine (B92270) rings in the final steps of the synthesis will be highly valuable for rapidly generating a wide range of derivatives. This could involve C-H activation or other modern cross-coupling techniques.
Multi-Component Reactions (MCRs): Designing one-pot reactions that bring together three or more starting materials to construct the core structure or introduce diversity would be a highly efficient approach. For instance, a potential MCR could involve a substituted o-vinylaniline, a pyridine-3-carboxaldehyde derivative, and a reducing agent.
A comparison of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound Analogues
| Synthetic Strategy | Potential Advantages | Potential Challenges | Relevant Precedents |
| Linear Synthesis with Chiral Resolution | Well-established; reliable for obtaining enantiopure compounds. | Can be lengthy; resolution may be difficult; 50% loss of material. | Synthesis of other chiral indolines. |
| Catalytic Asymmetric Hydrogenation | Potentially high enantioselectivity; atom-economical. | Catalyst development may be required; substrate scope may be limited. | Asymmetric synthesis of 2-substituted indolines. |
| Organocatalytic Cyclization | Metal-free; often mild reaction conditions. | Catalyst loading can be high; scalability may be an issue. | Proline-catalyzed cyclization reactions. |
| Late-Stage C-H Functionalization | Rapid access to a wide range of derivatives from a common intermediate. | Regioselectivity can be a challenge; may require specific directing groups. | Functionalization of indole (B1671886) and pyridine rings. |
| Multi-Component Reactions (MCRs) | High efficiency; combinatorial library synthesis is facilitated. | Reaction optimization can be complex; purification may be challenging. | Synthesis of heterocyclic compounds via MCRs. researchgate.net |
Application of Advanced Spectroscopic and Analytical Techniques for Structural Characterization
Unambiguous structural elucidation is paramount in chemical research. For novel compounds like this compound and its future derivatives, a suite of advanced spectroscopic and analytical techniques will be essential.
While standard techniques like 1H and 13C NMR, mass spectrometry, and IR spectroscopy form the foundation of characterization, more sophisticated methods will be required for complex structures or to determine subtle stereochemical features. ipb.ptresearchgate.net
Table 2: Advanced Spectroscopic and Analytical Techniques for Characterization
| Technique | Application for this compound Chemistry | Information Gained |
| 2D NMR (COSY, HSQC, HMBC) | Elucidation of complex structures and unambiguous assignment of proton and carbon signals, especially for substituted analogues. ipb.pt | Connectivity between atoms, one-bond and long-range correlations. |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Determination of stereochemistry and conformation in solution. | Through-space proximity of atoms. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and analysis of enantiomers. | Enantiomeric purity and ratio. |
| X-ray Crystallography | Absolute determination of the three-dimensional structure in the solid state. | Precise bond lengths, bond angles, and stereochemistry. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate determination of the molecular formula. | Elemental composition. |
Exploration of Unconventional Biological Targets and Therapeutic Areas
The hybrid nature of this compound suggests a broad range of potential biological activities, as both indoline and pyridine scaffolds are present in numerous bioactive compounds. nih.govmdpi.com Future research should extend beyond conventional targets to explore novel therapeutic applications.
The indole framework is a key component of molecules targeting a variety of receptors and enzymes. nih.govmdpi.comresearchgate.net The pyridine ring is also a common feature in many approved drugs, contributing to their pharmacological and pharmacokinetic properties. researchgate.netnih.govresearchgate.net
Table 3: Potential Biological Targets and Therapeutic Areas
| Structural Moiety | Known Biological Activities of Derivatives | Potential Therapeutic Areas for this compound |
| Indoline | Anticancer, anti-inflammatory, antimicrobial, antiviral, neuroprotective. mdpi.comresearchgate.netacs.org | Oncology, infectious diseases, neurodegenerative disorders. |
| Pyridine | Anticancer, antiviral, antimicrobial, anti-inflammatory, cardiovascular. nih.govresearchgate.netnih.gov | Oncology, infectious diseases, inflammatory conditions. |
| Combined Scaffold | Potential for synergistic or novel activities due to the unique combination of electronic and steric properties. | Areas where dual-target agents are beneficial, such as certain cancers or complex inflammatory diseases. |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. astrazeneca.comresearchgate.netijirt.orgmednexus.orgnih.gov For a novel scaffold like this compound, these computational tools can significantly accelerate the research and development process.
Future applications of AI and ML in this context include:
Predictive Modeling: Training ML models on data from related indoline and pyridine derivatives to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, bioactivity, and potential off-target effects of new analogues.
De Novo Design: Using generative AI models to design novel this compound derivatives with optimized properties for specific biological targets.
Synthesis Planning: Employing AI-powered retrosynthesis tools to identify the most efficient synthetic routes to target molecules. nih.gov
Phenotypic Screening and Target Deconvolution Strategies
Phenotypic screening, which assesses the effects of compounds on cellular or organismal models of disease, is a powerful approach for discovering first-in-class medicines. nih.govnih.govyoutube.com This strategy is particularly well-suited for novel scaffolds like this compound, where the primary biological targets may not be known.
An initial phenotypic screen of a library of this compound analogues against a panel of disease-relevant cell lines could reveal unexpected therapeutic potential. Following a "hit" in a phenotypic screen, target deconvolution becomes a critical step to identify the molecular target(s) responsible for the observed phenotype. nih.govtechnologynetworks.comnih.govresearchgate.net
Table 4: Target Deconvolution Methods
| Method | Principle | Requirements |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. nih.govpharmafocusasia.com | A chemically modified version of the compound with a linker for immobilization. |
| Protein Microarrays | The compound is screened against an array of purified proteins to identify direct binding partners. technologynetworks.compharmafocusasia.com | A labeled version of the compound and access to protein microarray technology. |
| Thermal Proteome Profiling (TPP) | Changes in protein thermal stability upon compound binding are measured across the proteome. | Specialized mass spectrometry-based proteomics. |
| Genetic Approaches (e.g., CRISPR screens) | Identification of genes that, when knocked out, confer resistance or sensitivity to the compound. | Cell-based models amenable to genetic manipulation. |
Advanced Mechanistic Investigations at the Molecular and Cellular Level
Once a lead compound and its biological target are identified, detailed mechanistic studies are essential to understand its mode of action. For this compound derivatives, this would involve a multi-faceted approach to elucidate how they exert their effects at a molecular and cellular level.
Key areas of investigation would include:
Biophysical Techniques: Using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the compound-target interaction.
Structural Biology: Obtaining the co-crystal structure of the compound bound to its target protein to visualize the precise binding mode and guide further optimization.
Cell-Based Assays: Developing assays to measure the downstream cellular consequences of target engagement, such as changes in signaling pathways, gene expression, or post-translational modifications.
Computational Modeling: Employing molecular dynamics simulations to understand the dynamic nature of the compound-target interaction and the conformational changes involved. ucr.edu
Multi-Disciplinary Collaborative Research Initiatives in Chemical Biology
The successful development of a novel chemical entity from a promising scaffold to a potential therapeutic agent requires a collaborative effort spanning multiple scientific disciplines. ucr.edubroadinstitute.orgcancer.govnih.govbroadinstitute.org The future of this compound chemistry will be significantly enhanced by establishing strong partnerships between chemists, biologists, pharmacologists, and computational scientists.
Such collaborations are essential for:
Integrating diverse expertise: Combining the skills of synthetic chemists to create new molecules with the knowledge of biologists to test them in relevant assays.
Accessing specialized technologies: Leveraging the capabilities of different research groups in areas such as high-throughput screening, advanced spectroscopy, and proteomics.
Accelerating translation: Bridging the gap between basic research and clinical development by fostering communication and a shared vision among researchers with different backgrounds.
By pursuing these future directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the discovery of new chemical probes to study biology and potentially new therapeutic agents to address unmet medical needs.
Q & A
Q. What are the recommended methods for synthesizing 7-Ethyl-2-(pyridin-3-yl)indoline, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling reactions between indoline precursors and pyridine derivatives. Key steps include:
- Friedel-Crafts alkylation for introducing the ethyl group at the 7-position of indoline .
- Buchwald-Hartwig amination or Suzuki-Miyaura coupling for attaching the pyridin-3-yl group at the 2-position .
Critical variables affecting yield: - Catalyst selection : Pd(OAc)₂ for coupling reactions (yields ~60–75%) vs. Pd(dba)₂ (yields ~50–65%) .
- Solvent polarity : DMF or THF improves solubility of intermediates but may reduce reaction rates .
- Temperature : Optimal range is 80–100°C; higher temperatures risk decomposition .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Use a multi-technique approach:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); retention time comparison against standards .
- NMR : Confirm substituent positions via <sup>1</sup>H NMR (e.g., ethyl group protons at δ 1.2–1.4 ppm; pyridine protons at δ 8.3–8.7 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]<sup>+</sup> at m/z 239.3 .
Key Challenge : Pyridine ring proton signals may overlap with indoline protons; use <sup>13</sup>C NMR or 2D-COSY for resolution .
Advanced Research Questions
Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?
Methodological Answer: Stability studies should include:
- Kinetic profiling : Monitor degradation via UV-Vis spectroscopy at λ_max = 270 nm under varying pH (2–12) .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance stability compared to protic solvents (e.g., ethanol) due to reduced nucleophilic attack on the pyridine ring .
Data Table 2: Half-Life (t₁/₂) in Different Solvents
| Solvent | pH 7.0 | pH 10.0 |
|---|---|---|
| DMSO | >48 h | 24 h |
| Ethanol | 12 h | 6 h |
Contradiction Note : Some studies report faster degradation in DMSO at high temperatures (>40°C) , necessitating controlled storage conditions.
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Address discrepancies via:
- Dose-response standardization : Use fixed molar concentrations (e.g., IC₅₀ values) rather than mass-based metrics .
- Assay validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) .
- Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects regression) to identify confounding variables (e.g., solvent used in assays) .
Example : Conflicting IC₅₀ values (5–20 μM) in kinase inhibition assays may stem from differences in ATP concentrations (1 mM vs. 10 mM) .
Q. How can computational modeling guide the design of this compound analogs with improved target binding?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., kinases). Prioritize analogs with lower binding energy (ΔG < -8 kcal/mol) .
- QSAR analysis : Correlate substituent electronic properties (Hammett σ constants) with activity data to identify optimal functional groups .
Key Insight : Introducing electron-withdrawing groups at the pyridine 4-position enhances π-π stacking with hydrophobic kinase pockets .
Q. What are the best practices for reconciling contradictory spectroscopic data in structural characterization?
Methodological Answer:
Q. How to optimize experimental protocols for scaling up synthesis without compromising purity?
Methodological Answer:
- Flow chemistry : Continuous reactors reduce side reactions (e.g., over-alkylation) by precise control of residence time .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to detect impurities in real time .
Data Table 3: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Purity (%) | 85–90 | 92–95 |
| Reaction Time | 24 h | 8 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
